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Compound of Interest

Compound Name: PF-03654746 Tosylate

Cat. No.: B1614210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the

characterization of PF-03654746 tosylate, a potent and selective histamine H3 receptor

antagonist. The following protocols are intended as a guide for the qualitative and quantitative

analysis of this active pharmaceutical ingredient (API).

Physicochemical Properties
A summary of the key physicochemical properties of PF-03654746 tosylate is presented in

Table 1. This information is fundamental for the selection of appropriate analytical techniques

and solvent systems.

Table 1: Physicochemical Properties of PF-03654746 Tosylate
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Property Value Source

Chemical Name

N-ethyl-3-fluoro-3-[3-fluoro-4-

(pyrrolidin-1-

ylmethyl)phenyl]cyclobutane-1-

carboxamide;4-

methylbenzenesulfonic acid

N/A

Molecular Formula C₂₅H₃₂F₂N₂O₄S N/A

Molecular Weight 494.6 g/mol N/A

CAS Number 1039399-17-1 N/A

Appearance White to off-white solid N/A

Purity ≥98% Commercial Suppliers

Solubility ≥ 8.4 mg/mL in water N/A

Analytical Methods and Protocols
A multi-faceted approach is recommended for the comprehensive characterization of PF-
03654746 tosylate, ensuring its identity, purity, and quality. The relationship between these

analytical methods is illustrated in the workflow diagram below.

Analytical Workflow for PF-03654746 Tosylate Characterization
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Caption: Workflow for the comprehensive characterization of PF-03654746 Tosylate.

High-Performance Liquid Chromatography (HPLC) for
Purity Determination
High-Performance Liquid Chromatography with UV detection is a standard method for

assessing the purity of PF-03654746 tosylate and for the quantification of any related

substances.

Protocol: HPLC-UV Purity Method

Parameter Recommended Conditions

Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm particle

size

Mobile Phase A 0.1% Trifluoroacetic acid in Water

Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile

Gradient

Start at 20% B, linear gradient to 80% B over 15

minutes, hold for 5 minutes, then return to initial

conditions.

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Column Temperature 30 °C

UV Detection 254 nm

Sample Preparation

Accurately weigh and dissolve the sample in a

50:50 mixture of water and acetonitrile to a final

concentration of approximately 0.5 mg/mL.

Data Presentation: The results should be presented in a table summarizing the retention time,

peak area, and percentage area of the main peak and any impurities.

Table 2: Example HPLC Purity Data
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Peak Retention Time (min) Area (%)

PF-03654746 10.2 99.85

Impurity 1 8.5 0.08

Impurity 2 11.1 0.07

Mass Spectrometry (MS) for Identity Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular

weight of the free base of PF-03654746.

Protocol: ESI-MS Identity Confirmation

Parameter Recommended Conditions

Ionization Mode Electrospray Ionization (ESI)

Polarity Positive

Scan Range m/z 100 - 1000

Capillary Voltage 3.5 kV

Cone Voltage 30 V

Source Temperature 120 °C

Desolvation Temperature 350 °C

Sample Preparation

Prepare a dilute solution of the sample

(approximately 10 µg/mL) in 50:50

acetonitrile:water with 0.1% formic acid. Infuse

directly into the mass spectrometer.

Expected Results: The mass spectrum should show a prominent ion corresponding to the

protonated molecule of the free base [M+H]⁺ at m/z 323.19.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous identification and structural

confirmation of PF-03654746 tosylate.

Protocol: ¹H and ¹³C NMR Spectroscopy

Parameter Recommended Conditions

Spectrometer 400 MHz or higher

Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Temperature 25 °C

¹H NMR Acquire standard proton spectra.

¹³C NMR Acquire proton-decoupled carbon spectra.

Sample Preparation
Dissolve approximately 10-15 mg of the sample

in 0.7 mL of DMSO-d₆.

Data Presentation: The chemical shifts (δ) should be reported in parts per million (ppm) relative

to tetramethylsilane (TMS) and presented in a table with corresponding assignments.

Table 3: Representative ¹H NMR Data for PF-03654746 Tosylate in DMSO-d₆
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.48 d 2H
Aromatic CH

(Tosylate)

7.11 d 2H
Aromatic CH

(Tosylate)

7.30 - 7.50 m 3H
Aromatic CH (PF-

03654746)

3.50 s 2H -CH₂-N (Pyrrolidine)

3.10 - 3.30 m 2H -CH₂-NH-

2.29 s 3H -CH₃ (Tosylate)

... ... ... ...

Note: This is a representative table. Actual chemical shifts may vary slightly.

Thermal Analysis (DSC/TGA) for Physicochemical
Characterization
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to

determine the melting point, thermal stability, and presence of solvates or hydrates.

Protocol: DSC and TGA
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Parameter Recommended Conditions

Instrument
Simultaneous TGA/DSC or separate

instruments

Sample Pan Aluminum, pierced lid for DSC; Alumina for TGA

Heating Rate 10 °C/min

Temperature Range 25 °C to 300 °C

Atmosphere Nitrogen, 50 mL/min

Sample Weight 3-5 mg

Expected Results: The DSC thermogram would typically show an endothermic event

corresponding to the melting point of the tosylate salt. The TGA curve will indicate the thermal

stability and any weight loss due to desolvation or decomposition.

Powder X-ray Diffraction (pXRD) for Crystalline Form
Identification
Powder X-ray Diffraction is a critical technique for identifying the crystalline form of PF-
03654746 tosylate and for detecting polymorphism.

Protocol: pXRD Analysis

Parameter Recommended Conditions

Radiation Cu Kα (λ = 1.5406 Å)

Voltage/Current 40 kV, 40 mA

Scan Range (2θ) 3° to 40°

Step Size 0.02°

Scan Speed 2°/min

Sample Preparation
Gently pack the powder sample into the sample

holder.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1614210?utm_src=pdf-body
https://www.benchchem.com/product/b1614210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: The pXRD pattern should be presented with 2θ values and corresponding

intensities for the characteristic peaks.

Signaling Pathway and Experimental Logic
The following diagrams illustrate the signaling pathway of PF-03654746 and the logical

relationship between the analytical techniques for quality control.
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Caption: Mechanism of action of PF-03654746 as a histamine H3 receptor antagonist.
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Quality Control Logic for PF-03654746 Tosylate Release
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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